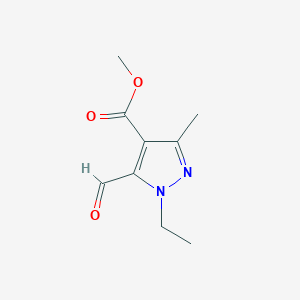

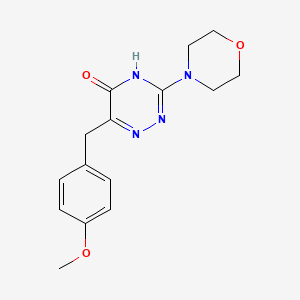

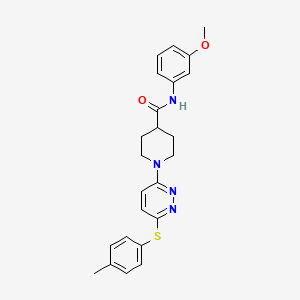

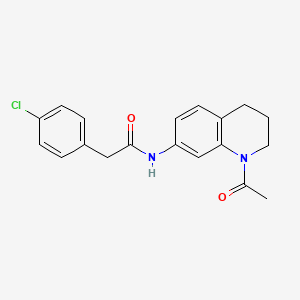

![molecular formula C19H19N3O4 B2860430 [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate CAS No. 926150-41-6](/img/structure/B2860430.png)

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

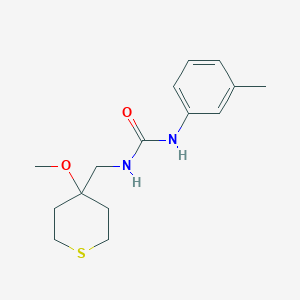

Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine has a molecular formula of C9H7N, and the molecular weight is 129.16 .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It’s been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .Scientific Research Applications

Organic Synthesis

Quinoline derivatives, like the compound , have been synthesized through various methods, demonstrating their importance in organic chemistry. For instance, the Chlorotrimethylsilane-Mediated Friedländer Synthesis has been employed to produce 2-chloromethyl-3-quinoline carboxylates, showcasing a pathway that could potentially be applicable to the synthesis of similar compounds (Degtyarenko et al., 2007). Additionally, the synthesis of 2,4‐Bis(fluoroalkyl)quinoline‐3‐carboxylates demonstrates a method for introducing chemical diversity into quinoline structures, which could have implications for the modification of "[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate" (Aribi et al., 2018).

Pharmacological Potential

Quinoline derivatives have shown potential in various pharmacological applications. For example, benzothiazolo[3,2-a]quinolone derivatives exhibit potent antibacterial activity, suggesting that similar structures could be explored for antimicrobial uses (Chu et al., 1986). Moreover, the design and microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives, which exhibit luminescent properties, indicate the potential of quinoline derivatives in material science applications, particularly as organic electroluminescent media (Tu et al., 2009).

Material Science

Quinoline derivatives have also been explored for their applications in material science. For example, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes demonstrates the potential use of quinoline structures in developing new materials for liquid crystal displays (Bojinov & Grabchev, 2003).

Future Directions

Properties

IUPAC Name |

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c20-12-19(8-4-1-5-9-19)22-17(24)11-26-18(25)14-10-16(23)21-15-7-3-2-6-13(14)15/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGHNXFCLJEEBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-butyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2860348.png)

![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860357.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2860360.png)

![4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2860363.png)

![N-[2-[[phenylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2860365.png)

![N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2860370.png)